molecular formula C4HBr2NO2S B186496 3,4-Dibromo-2-nitrothiophene CAS No. 35633-91-1

3,4-Dibromo-2-nitrothiophene

Cat. No.: B186496
CAS No.: 35633-91-1
M. Wt: 286.93 g/mol
InChI Key: SFQCSMOCYWODDI-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-nitrothiophene is a heterocyclic compound with the molecular formula C4HBr2NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitro group at the 2 position on the thiophene ring. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .

Scientific Research Applications

3,4-Dibromo-2-nitrothiophene is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-nitrothiophene typically involves the bromination of 2-nitrothiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 4 positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Comparison: 3,4-Dibromo-2-nitrothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various applications. For instance, the presence of bromine atoms at the 3 and 4 positions makes it more reactive towards nucleophilic substitution compared to its dichloro or mixed halogen counterparts .

Properties

IUPAC Name

3,4-dibromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQCSMOCYWODDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360916
Record name 3,4-dibromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35633-91-1
Record name 3,4-dibromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41.4 ml of fuming nitric acid was slowly added to 500 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 78 ml of acetic acid anhydride containing 50 g of 3,4-dibromothiophene was slowly added, followed by stirring at room temperature for 18 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 40.2 g of the title compound.
Quantity
41.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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